![molecular formula C22H17N3O4S B2756183 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 868674-08-2](/img/structure/B2756183.png)
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
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Description
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties:
- A study by Nath et al. (2021) synthesized and evaluated a series of compounds including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for anticonvulsant activities. These compounds showed significant anticonvulsant activity in various tests, highlighting their potential in treating seizures (Nath et al., 2021).
Anti-Inflammatory Evaluation
2. Nikalje (2014) conducted a study on 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. These compounds exhibited promising anti-inflammatory activity in both in-vitro and in-vivo models (Nikalje, 2014).
Molecular Docking and Inhibition Studies
3. A 2015 study by Nikalje et al. synthesized similar compounds and conducted molecular docking studies to understand their binding affinity towards human serum albumin, emphasizing their anti-inflammatory potential (Nikalje et al., 2015).
Antitumor Activity
4. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems. These compounds were screened for antitumor activity, showing considerable efficacy against certain cancer cell lines (Yurttaş et al., 2015).
Hypoglycemic Activity
5. Nikaljea et al. (2012) reported the synthesis of novel acetamide derivatives and evaluated their hypoglycemic activity in animal models, showing significant activity and emphasizing their potential in diabetes management (Nikaljea et al., 2012).
Antibacterial and Antifungal Activities
6. Patel and Agravat (2007) synthesized benzothiazole derivatives and screened them for antibacterial and antifungal activities, highlighting their potential use in treating microbial infections (Patel & Agravat, 2007).
Photochemical and Thermochemical Modeling
7. Mary et al. (2020) studied benzothiazolinone acetamide analogs for their photochemical and thermochemical properties, suggesting their potential use in dye-sensitized solar cells and other photovoltaic applications (Mary et al., 2020).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-3-12-24-19-16(29-4-2)10-7-11-17(19)30-22(24)23-18(26)13-25-20(27)14-8-5-6-9-15(14)21(25)28/h1,5-11H,4,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSIZRVEMUETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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